molecular formula C25H33NO4 B14104196 [(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14104196
M. Wt: 417.6 g/mol
InChI Key: JWLHCJCKDYVRNJ-QUZWLVJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and deuterium atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves several steps:

    Starting Material: The synthesis begins with 17α-hydroxyprogesterone.

    Esterification: The 3-position ketone is converted to an enol ether using ethanol and triethyl orthoformate.

    Halogenation: The 6-position is halogenated using carbon tetrabromide, followed by reduction of the 3-position ketone.

    Acetylation: The 17-position hydroxyl group is acetylated to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones and carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including hormone regulation and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its multiple deuterium atoms and specific stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H33NO4

Molecular Weight

417.6 g/mol

IUPAC Name

[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/t20-,21?,22?,23?,24-,25-/m0/s1/i7D2,8D2,15D,20D

InChI Key

JWLHCJCKDYVRNJ-QUZWLVJWSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=NOC(=O)C)([2H])[2H])(C3CC[C@]4(C(C3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34

Origin of Product

United States

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